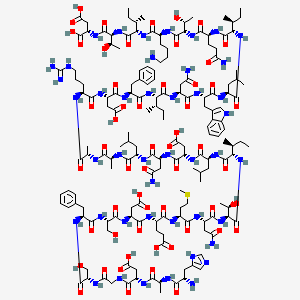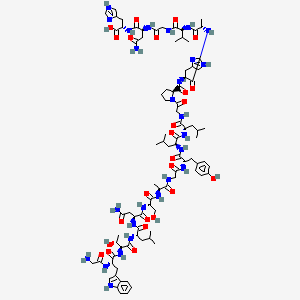
52580-29-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 52580-29-7 is known as Angiotensin II (1-4), human. It is a peptide fragment derived from the larger peptide hormone angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin II (1-4) is specifically a tetrapeptide consisting of the first four amino acids of the angiotensin II sequence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin II (1-4) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection Steps: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Angiotensin II (1-4) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: Angiotensin II (1-4) can undergo oxidation reactions, particularly at the methionine residue if present.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed:
Oxidized Peptides: Modified peptides with oxidized methionine or other residues.
Reduced Peptides: Peptides with reduced disulfide bonds.
Substituted Peptides: Analog peptides with substituted amino acid residues.
Applications De Recherche Scientifique
Angiotensin II (1-4) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored for potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Angiotensin II (1-4) exerts its effects by interacting with specific receptors in the body, primarily the angiotensin II type 1 receptor (AT1R). This interaction triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and fluid retention. The peptide also influences the release of aldosterone, a hormone that regulates sodium and water balance.
Comparaison Avec Des Composés Similaires
Angiotensin II (1-8): The full-length peptide hormone with more potent vasoconstrictive effects.
Angiotensin II (3-8): A shorter fragment with distinct biological activities.
Angiotensin II (5-8): Another fragment with specific roles in the renin-angiotensin system.
Uniqueness: Angiotensin II (1-4) is unique in its specific sequence and the particular biological effects it mediates. While it shares some functions with other angiotensin fragments, its shorter length and specific receptor interactions distinguish it from the full-length hormone and other fragments.
Propriétés
Numéro CAS |
52580-29-7 |
|---|---|
Formule moléculaire |
C₂₄H₃₇N₇O₈ |
Poids moléculaire |
551.59 |
Séquence |
One Letter Code: DRVY |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










